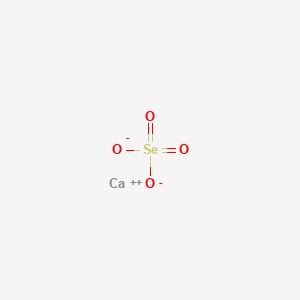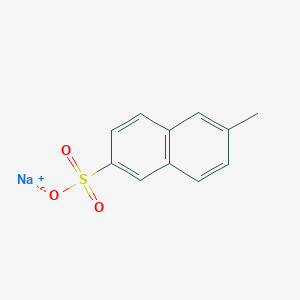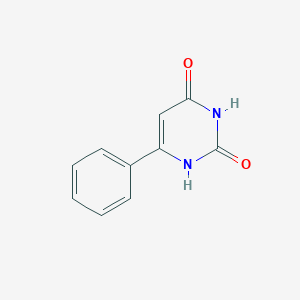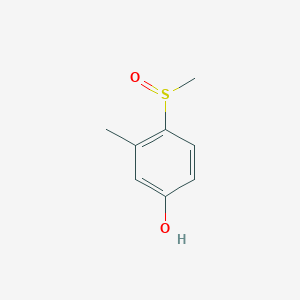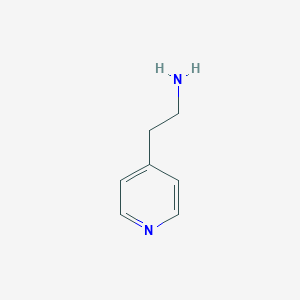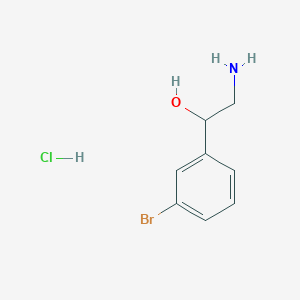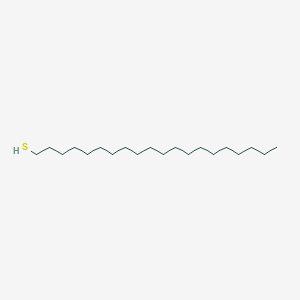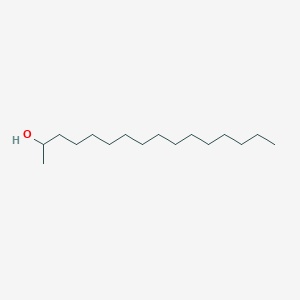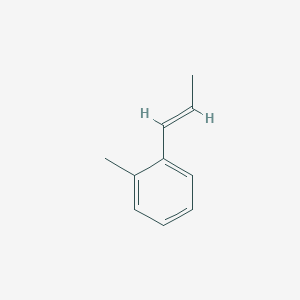
2-Methyl-trans-beta-methylstyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-trans-beta-methylstyrene is a chemical compound that belongs to the class of styrene derivatives. It is also known as 2-Methyl-1,3-pentadiene. This compound has a unique structure that makes it an important intermediate in the synthesis of various organic compounds. 2-Methyl-trans-beta-methylstyrene is used in the production of resins, polymers, and plastics.
Mécanisme D'action
The mechanism of action of 2-Methyl-trans-beta-methylstyrene is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amino acids and proteins. This reaction leads to the formation of adducts that can alter the structure and function of proteins. This can result in various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Methyl-trans-beta-methylstyrene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties. 2-Methyl-trans-beta-methylstyrene has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-trans-beta-methylstyrene in lab experiments include its high purity, low cost, and availability. This compound is also stable and can be stored for long periods of time. However, the limitations of using 2-Methyl-trans-beta-methylstyrene in lab experiments include its toxicity and potential health hazards. This compound should be handled with care and proper safety precautions should be taken.
Orientations Futures
There are several future directions for the research on 2-Methyl-trans-beta-methylstyrene. One future direction is to investigate the mechanism of action of this compound in more detail. Another future direction is to explore the potential of this compound in the development of novel drugs and pharmaceuticals. Additionally, the use of 2-Methyl-trans-beta-methylstyrene in the production of resins, polymers, and plastics can be further optimized to improve the properties of these materials. Further research can also be conducted to explore the potential of 2-Methyl-trans-beta-methylstyrene in other applications such as agriculture and food industry.
Conclusion:
In conclusion, 2-Methyl-trans-beta-methylstyrene is an important intermediate in the synthesis of various organic compounds. This compound has been widely used in scientific research and has been shown to have various biochemical and physiological effects. The synthesis method, mechanism of action, advantages and limitations for lab experiments, and future directions of 2-Methyl-trans-beta-methylstyrene have been discussed in this paper. Further research on this compound can lead to the development of novel drugs and pharmaceuticals and the optimization of its use in various applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-trans-beta-methylstyrene involves the reaction between 2-Methyl-1,3-butadiene and acetic acid. This reaction is catalyzed by a strong acid such as sulfuric acid. The reaction produces 2-Methyl-trans-beta-methylstyrene as the main product. The purity of the product can be improved by distillation.
Applications De Recherche Scientifique
2-Methyl-trans-beta-methylstyrene has been widely used in scientific research. It has been used as an intermediate in the synthesis of various organic compounds. It is also used in the production of resins, polymers, and plastics. 2-Methyl-trans-beta-methylstyrene has been used as a starting material for the synthesis of polymeric materials with unique properties. It has also been used in the synthesis of novel drugs and pharmaceuticals.
Propriétés
Numéro CAS |
14918-24-2 |
|---|---|
Nom du produit |
2-Methyl-trans-beta-methylstyrene |
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+ |
Clé InChI |
CZUZGUCIXCUKSC-ZZXKWVIFSA-N |
SMILES isomérique |
C/C=C/C1=CC=CC=C1C |
SMILES |
CC=CC1=CC=CC=C1C |
SMILES canonique |
CC=CC1=CC=CC=C1C |
Synonymes |
1-Methyl-2-(1-propenyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



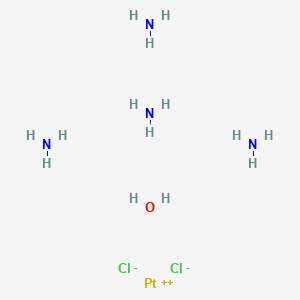
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
